molecular formula C4H5ClN2O2S B1367521 1-Methyl-1H-pyrazole-3-sulfonyl chloride CAS No. 89501-90-6

1-Methyl-1H-pyrazole-3-sulfonyl chloride

Cat. No. B1367521
CAS RN: 89501-90-6
M. Wt: 180.61 g/mol
InChI Key: TWLAHGNFQBQYEL-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound with the CAS Number 89501-90-6 . Its molecular formula is C₄H₅ClN₂O₂S , and it has a molecular weight of 180.61 g/mol . This compound belongs to the class of sulfonamides and contains a pyrazole ring with a sulfonyl chloride functional group.


Physical And Chemical Properties Analysis

  • Physical Form : this compound exists as a yellow to brown solid or oil .
  • InChI Code : The InChI code for this compound is: 1S/C₄H₅ClN₂O₂S/c1-7-3-2-4(6-7)10(5,8)9/h2-3H,1H₃ .

Scientific Research Applications

Catalytic Applications

  • Ionic Liquid Catalysis : The novel ionic liquid 1-sulfopyridinium chloride has been synthesized and characterized for its role as an efficient, homogeneous, and reusable catalyst. It has been used in the tandem Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various aldehydes, demonstrating its potential in facilitating chemical reactions under mild conditions (Moosavi‐Zare et al., 2013).

Synthesis of Novel Compounds

  • Synthesis of Sulfonylated Aminopyrazoles : Research has been conducted on the sulfonylation of 4-amino-1H pyrazoles, resulting in the creation of new compounds such as 3,5-dimethyl-4-tosylamino-1H-pyrazole. These compounds have been structurally verified using various spectroscopic methods, indicating their potential in the development of new chemical entities (Povarov et al., 2017).

  • Development of Heterocyclic Sulfonamides and Sulfonyl Fluorides : A method involving the use of a sulfur-functionalized aminoacrolein derivative has been developed for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This showcases the versatility of such reagents in synthesizing a range of chemical structures, including pyrazole-4-sulfonamides (Tucker et al., 2015).

  • Synthesis of Heterocyclic Structures : The use of N-Methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride as a potential intermediate has been explored for the preparation of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles. This process demonstrates the compound's utility in creating diverse heterocyclic structures, a key area in medicinal chemistry (Ito et al., 1983).

Antimicrobial Activity

  • Antimicrobial Properties : Studies have shown that certain heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole exhibit antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (El‐Emary et al., 2002).

Structural and Computational Analysis

  • X-Ray Crystal Structure and Computational Study : Research involving the sulfonylation and acylation of pyrazolo[3,4-b]pyridin-3-ol derivatives has been conducted. This includes comprehensive characterization by spectroscopic methods and X-ray diffraction analysis, providing valuable insights into the molecular structure and computational aspects of these compounds (Shen et al., 2014).

Safety and Hazards

  • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-pyrazole-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis. It interacts with enzymes, proteins, and other biomolecules through its sulfonyl chloride group, which is highly reactive. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and enzymes . These interactions can lead to the modification of enzyme activity and protein function, making this compound a valuable tool in biochemical studies.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of proteins and enzymes by this compound can lead to changes in signal transduction pathways, affecting cellular responses to external stimuli . Additionally, the compound’s impact on gene expression can result in altered levels of specific proteins, further influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent bonds . This modification can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, changes in gene expression induced by this compound can alter the cellular proteome, impacting various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture . Long-term studies have shown that the compound’s effects on cellular function can persist, but the extent of these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and protein function . Toxic or adverse effects may occur at very high doses, highlighting the importance of careful dosage control in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Specific enzymes that interact with this compound include those involved in sulfonation and dechlorination reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. The compound’s distribution is also influenced by its chemical properties, such as solubility and reactivity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular location. For example, localization to the nucleus may influence gene expression, while localization to the cytoplasm may affect enzyme activity.

properties

IUPAC Name

1-methylpyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O2S/c1-7-3-2-4(6-7)10(5,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLAHGNFQBQYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541728
Record name 1-Methyl-1H-pyrazole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89501-90-6
Record name 1-Methyl-1H-pyrazole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-pyrazole-3-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The N-methylpyrazole sulfonyl chloride was prepared by adding N-methylpyrazole to chilled (0° C.) chlorosulfonic acid. The reaction mixture was allowed to warm to room temperature and then heated to 100° C. overnight under a stream of N2. The reaction mixture was then cooled to room temperature and chilled to 0° C. To this solution was added thionyl chloride (2.5 eq.) and the reaction was stirred at room temperature for 30 min., then warmed to 70° C. for two hours. The reaction was cooled to room temperature and then chilled in an ice bath. Water and ice were slowly added to the reaction mixture to precipitate a white solid which was collected by filtration. The desired sulfonyl chloride was washed with cold water and hexane.
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Synthesis routes and methods II

Procedure details

The N-methylpyrazole sulfonyl chloride was prepared by adding N-methylpyrazole to chilled (0° C.) chlorosulfonic acid. The reaction mixture was allowed to warm to room temperature and the heated to 100° C. overnight under a stream of N2. The reaction mixture was then cooled to room temperature and chilled to 0° C. To this solution was added thionyl chloride (2.5 eq.) and the reaction was stirred at room temperature for 30 min, then warmed to 70° C. for two hours. The reaction was cooled to room temperature and then chilled in an ice bath. Water and ice were slowly added to the reaction mixture to precipitate a white solid which was collected by filtration. The desired sulfonyl chloride was washed with cold water and hexane. The title compound was prepared using Method 15 and was isolated as a white, hygroscopic solid, mp=>200° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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